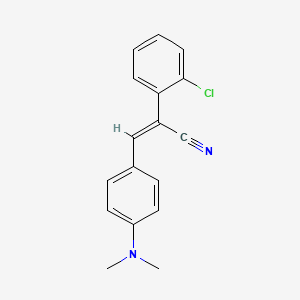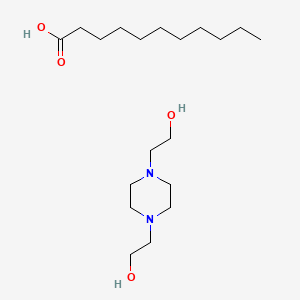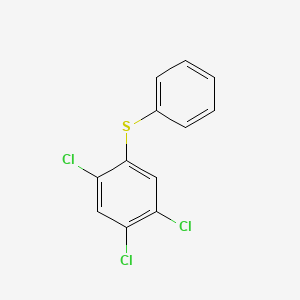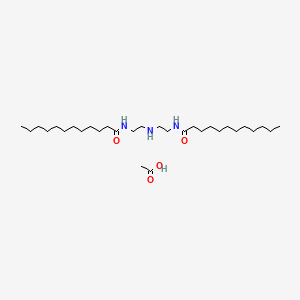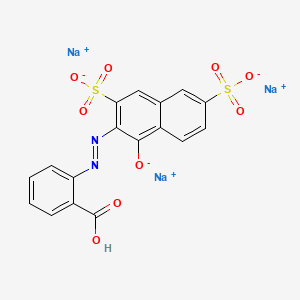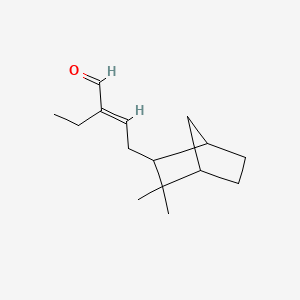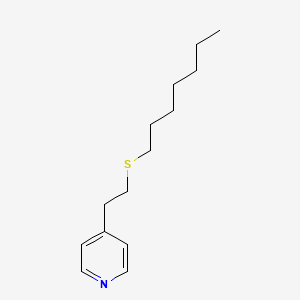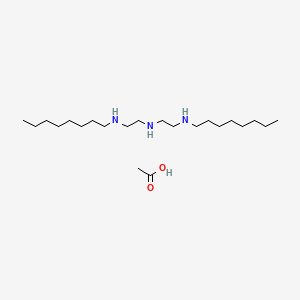
3',4'-Dimethoxy-2-(isopropylamino)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.34802 g/mol It is known for its unique structure, which includes a butyrophenone backbone substituted with dimethoxy and isopropylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and isopropylamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with isopropylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The dimethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones.
Applications De Recherche Scientifique
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-Dimethoxy-2-(methylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(ethylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(propylamino)butyrophenone
Uniqueness
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
84254-91-1 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-(propan-2-ylamino)butan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-6-12(16-10(2)3)15(17)11-7-8-13(18-4)14(9-11)19-5/h7-10,12,16H,6H2,1-5H3 |
Clé InChI |
GFERGFJYQBZYHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


